![molecular formula C18H17BrN2O2S B3010615 N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide CAS No. 1170893-47-6](/img/structure/B3010615.png)

N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

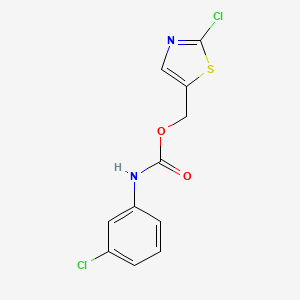

The compound "N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide" is a derivative of benzamide with a thiazole ring and a methoxyphenyl group. This structure is related to various benzamide derivatives that have been studied for their molecular structure, chemical properties, and potential biological activities. The research on similar compounds has focused on their synthesis, molecular structure characterization using X-ray diffraction and computational methods, and evaluation of their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid hydrazides with aromatic aldehydes, followed by cyclocondensation with thioglycolic acid or similar sulfur-containing reagents . The resulting thiazole ring is a common feature in these compounds. For instance, the synthesis of related compounds has been reported where 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to afford arylidene hydrazides, which are then cyclized to yield thiazolidinyl benzamides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, which provides detailed information about the crystal system, lattice constants, and molecular geometry . Computational methods such as density functional theory (DFT) are also employed to predict the molecular geometry and vibrational frequencies, which are usually in good agreement with experimental data . The molecular electrostatic potential (MEP) surface map is investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are calculated using DFT and are indicative of the potential chemical reactions the compound can undergo. Additionally, the presence of the thiazole ring and the benzamide moiety in the structure suggests that these compounds can participate in various chemical reactions typical of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's polarity and hydrogen bonding capability . The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, showing that methyl functionality and multiple non-covalent interactions play a significant role in their physical properties . The antioxidant properties of these compounds are also of interest and can be determined using assays such as the DPPH free radical scavenging test .

Applications De Recherche Scientifique

Anticancer Properties

- A study by Ravinaik et al. (2021) designed and synthesized benzamide derivatives, including compounds similar to N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide. These compounds demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

- Narayana et al. (2004) synthesized benzamide derivatives with structures resembling this compound. These compounds were screened for antifungal activity, highlighting the potential of these molecules in treating fungal infections (Narayana et al., 2004).

- Bikobo et al. (2017) developed thiazole derivatives with antimicrobial properties, some showing more potency than reference drugs against various pathogenic strains (Bikobo et al., 2017).

Supramolecular Gelators

- Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as new supramolecular gelators. They found that certain derivatives, including those similar to the compound , exhibited gelation behavior in specific solvent mixtures (Yadav & Ballabh, 2020).

Alzheimer's Disease Treatment

- Lee et al. (2018) reported the development of a compound structurally related to this compound. This compound showed promising results in inhibiting histone deacetylase 6 (HDAC6), potentially beneficial for treating Alzheimer's disease (Lee et al., 2018).

Orientations Futures

The future directions for “N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide” and similar compounds may involve further exploration of their biological activities and potential applications in the pharmaceutical industry. Given the diverse biological activities of thiazole derivatives , there is considerable potential for the development of new therapeutic agents based on these compounds.

Propriétés

IUPAC Name |

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S.BrH/c1-22-15-9-7-13(8-10-15)16-12-23-17(20-16)11-19-18(21)14-5-3-2-4-6-14;/h2-10,12H,11H2,1H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMCRTVGZDVDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)